![molecular formula C8H10N2O2S B2871288 Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate CAS No. 2445750-38-7](/img/structure/B2871288.png)
Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
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Description
Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate, commonly known as MATC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Transformations
Wittig Olefination for Cyclopropyl Amino Acids : Cativiela et al. (1996) demonstrated the utility of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in synthesizing cyclopropyl amino acids via Wittig olefination, highlighting its importance in producing high yields of enantiomerically pure cyclopropyl amino acids (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Thiadiazoles and Triazoles from Cyclopropane Dicarboxylic Acid : Sharba et al. (2005) explored new heterocyclic derivatives of cyclopropane dicarboxylic acid, producing thiadiazole and 1,2,4-triazole moieties. This study expands the cyclopropane derivative library and opens up new pathways for chemical synthesis (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The reaction maintains enantiomeric purity and showcases an efficient approach to synthesize complex molecules (Lifchits & Charette, 2008).
Cyclopropane in Conformational Analysis and Drug Design
Conformationally Restricted Cyclopropane Analogs of Histamine : Kazuta et al. (2003) designed cyclopropane-based analogs of histamine as conformationally restricted analogues to investigate bioactive conformations and improve activity, particularly targeting histamine receptors (Kazuta, Hirano, Natsume, Yamada, Kimura, Matsumoto, Furuichi, Matsuda, & Shuto, 2003).
Advanced Syntheses and Applications
Synthesis of Spirocyclopropane Anellated Heterocycles : Meijere et al. (1989) developed methods for the synthesis of spirocyclopropane anellated heterocyclic carboxylates, showing the versatility of cyclopropane derivatives in constructing complex heterocyclic structures (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).
Deuterium-Labeled Cyclopropane Derivatives for Biosynthesis Studies : Ramalingam, Kalvin, and Woodard (1984) detailed the synthesis of deuterium-labeled cyclopropane derivatives, crucial for studying the biosynthesis of ethylene in plants and providing insights into enzymatic mechanisms involving cyclopropane rings (Ramalingam, Kalvin, & Woodard, 1984).
properties
IUPAC Name |
methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKPFKVCNCIMT-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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